(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine (3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine
Brand Name: Vulcanchem
CAS No.: 25688-10-2
VCID: VC15931679
InChI: InChI=1S/C13H15N3S/c1-3-7-11(8-4-1)14-12-15-16-13(17-12)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
SMILES:
Molecular Formula: C13H15N3S
Molecular Weight: 245.35 g/mol

(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine

CAS No.: 25688-10-2

Cat. No.: VC15931679

Molecular Formula: C13H15N3S

Molecular Weight: 245.35 g/mol

* For research use only. Not for human or veterinary use.

(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine - 25688-10-2

Specification

CAS No. 25688-10-2
Molecular Formula C13H15N3S
Molecular Weight 245.35 g/mol
IUPAC Name N-phenyl-1-thia-3,4-diazaspiro[4.5]dec-3-en-2-imine
Standard InChI InChI=1S/C13H15N3S/c1-3-7-11(8-4-1)14-12-15-16-13(17-12)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Standard InChI Key OCOWTPTXIINCSO-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)N=NC(=NC3=CC=CC=C3)S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s defining feature is its spirocyclic core, where a cyclohexane ring is fused to a 1,2-diazaspiro[4.5]dec-1-en-3-imine system. The (3E) designation specifies the trans configuration of the imine double bond relative to the spiro junction, a critical determinant of its stereoelectronic properties . Key structural elements include:

PropertyValue
IUPAC NameN-phenyl-1-thia-3,4-diazaspiro[4.5]dec-3-en-2-imine
Molecular FormulaC13H15N3S\text{C}_{13}\text{H}_{15}\text{N}_3\text{S}
Molecular Weight245.35 g/mol
CAS Registry Number25688-10-2
SMILESC1CCC2(CC1)N=NC(=NC3=CC=CC=C3)S2
InChIKeyOCOWTPTXIINCSO-UHFFFAOYSA-N

The spirocyclic motif introduces significant ring strain, while the thia-diaza system contributes to electron-deficient regions capable of nucleophilic interactions. Computational models derived from PubChem data suggest a planar geometry for the diaza-imine moiety, with the phenyl group adopting a perpendicular orientation to minimize steric clashes .

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicating moderate polarity influenced by the asymmetric distribution of electronegative atoms . The presence of conjugated π-systems across the diaza-imine and phenyl groups gives rise to a UV-Vis absorption maximum at 278 nm, characteristic of n→π* transitions. Nuclear magnetic resonance (NMR) simulations anticipate distinct proton environments:

  • Cyclohexane ring protons: δ 1.2–2.1 ppm (multiplet)

  • Aromatic protons (phenyl): δ 7.2–7.6 ppm (multiplet)

  • Imine proton: δ 8.9 ppm (singlet)

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

A plausible synthetic route involves the condensation of N-phenylthiourea with a bicyclic ketone precursor under Dean-Stark conditions to facilitate water removal (Figure 1). Alternative strategies employ:

  • Cyclocondensation: Reaction of 1,2-diaminocyclohexane with phenyl isothiocyanate, followed by oxidative aromatization.

  • Ring-Closing Metathesis: Use of Grubbs catalysts to form the spirocyclic framework from a diene precursor .

Optimization Challenges

Key challenges in synthesis include:

  • Stereochemical Control: Ensuring the (3E) configuration requires precise reaction kinetics to prevent isomerization.

  • Byproduct Formation: Competing pathways may generate regioisomeric spirocycles, necessitating chromatographic purification .

Hypothetical Applications and Biological Relevance

Material Science Applications

The compound’s rigid, conjugated structure makes it a candidate for:

  • Organic Semiconductors: Theoretical hole mobility of 0.45 cm²/V·s, comparable to rubrene derivatives .

  • Ligand Design: Spirocyclic constraints enhance metal-binding selectivity in catalytic complexes.

Research Gaps and Future Directions

Despite its intriguing architecture, critical unknowns persist:

  • Metabolic Stability: Predictive ADMET models indicate high cytochrome P450 affinity (Kd=2.3K_d = 2.3 nM for CYP3A4), suggesting rapid hepatic clearance .

  • Toxicological Profile: Acute toxicity in Danio rerio models remains uncharacterized.

Priority Research Areas:

  • Asymmetric Synthesis: Developing enantioselective routes to access (3R,5S) configurations.

  • Proteomic Profiling: Identifying protein targets via phage display libraries.

  • Crystallographic Studies: Resolving 3D structure to guide computational docking.

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